VU0483605

Descripción general

Descripción

VU0483605 es un potente y selectivo modulador alostérico positivo del subtipo 1 del receptor metabotrópico de glutamato (mGlu1). Este compuesto ha mostrado una actividad significativa tanto en receptores mGlu1 humanos como de rata, con valores de concentración efectiva de 390 y 356 nanomolar, respectivamente . This compound es conocido por su capacidad para penetrar la barrera hematoencefálica, lo que lo convierte en una herramienta valiosa en la investigación en neurociencia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de VU0483605 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:

Formación de la estructura principal: La estructura principal se sintetiza a través de una serie de reacciones de condensación y ciclización.

Introducción del grupo funcional: Se introducen varios grupos funcionales, incluidos los grupos cloro y piridinocarboxamida, mediante reacciones de sustitución.

Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una alta pureza.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso implica:

Procesamiento por lotes: Se utilizan reactores de lotes a gran escala para llevar a cabo las reacciones de condensación y ciclización.

Procesamiento de flujo continuo: Se pueden emplear reactores de flujo continuo para ciertos pasos para mejorar la eficiencia y el rendimiento.

Purificación y control de calidad: Las técnicas de purificación avanzadas y las medidas estrictas de control de calidad garantizan la consistencia y la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

VU0483605 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución se utilizan comúnmente para introducir o reemplazar grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se utilizan varios agentes halogenantes y nucleófilos para reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

Schizophrenia Research

VU0483605 has shown promise in preclinical models of schizophrenia. It has been noted to restore glutamate-mediated calcium signaling deficits observed in mutant cell models associated with schizophrenia. This suggests that this compound may ameliorate some cognitive and behavioral symptoms linked to the disorder .

- Case Study : In rodent models, this compound demonstrated the ability to reverse amphetamine-induced hyperactivity, a behavior predictive of antipsychotic efficacy. These findings indicate its potential as a therapeutic agent for managing psychotic symptoms .

Neuroprotection

Research indicates that mGluR1 activation can provide neuroprotective effects. This compound's modulation of mGluR1 may help reduce neuronal death following ischemic events by enhancing synaptic plasticity and reducing excitotoxicity associated with increased calcium influx through AMPA receptors .

- Case Study : In models of cerebral ischemia, compounds that activate mGluR1 have been shown to prevent neuronal damage, suggesting that this compound could be beneficial in developing treatments for stroke or traumatic brain injury .

Cognitive Enhancement

Studies have explored the effects of this compound on cognitive functions such as learning and memory. By potentiating mGluR1 signaling, it may enhance synaptic plasticity crucial for memory formation.

Mecanismo De Acción

VU0483605 actúa como un modulador alostérico positivo del receptor mGlu1. Se une a un sitio alostérico en el receptor, mejorando la respuesta del receptor a su ligando natural, el glutamato. Esta modulación conduce a una mayor activación de las vías de señalización descendentes, incluida la movilización de calcio y la acumulación de monofosfato de inositol . La capacidad del compuesto para dirigirse selectivamente a los receptores mGlu1 sin afectar a otros subtipos, como mGlu4, resalta su especificidad y su potencial valor terapéutico .

Comparación Con Compuestos Similares

Compuestos similares

Ro67-4853: Otro modulador alostérico positivo de mGlu1 con eficacia similar.

CPCCOEt: Un antagonista no competitivo selectivo de mGlu1.

VU6005649: Un agonista de los receptores mGlu7 y mGlu8.

Unicidad

VU0483605 destaca por su alta selectividad y potencia para los receptores mGlu1, así como por su capacidad para penetrar la barrera hematoencefálica. A diferencia de otros moduladores, no exhibe actividad contra los receptores mGlu4, lo que lo convierte en una herramienta más específica y específica para la investigación .

Actividad Biológica

VU0483605 is a compound that functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). This compound has garnered attention in neuroscience due to its potential therapeutic applications, particularly in treating psychiatric disorders such as schizophrenia. The following sections detail the biological activity of this compound, including its pharmacological profile, research findings, and case studies.

Pharmacological Profile

This compound exhibits significant activity as a PAM for mGlu1 receptors. The compound has been characterized by various studies that provide insights into its efficacy and mechanism of action.

Key Characteristics:

- Efficacy : this compound shows potent mGlu1 PAM activity with an effective concentration (EC50) of approximately 390 nM in human receptors and 356 nM in rat receptors .

- Selectivity : The compound demonstrates selectivity for mGlu1 over other metabotropic glutamate receptors, such as mGlu4, where it shows no significant activity (EC50 > 10 μM) .

- Mechanism of Action : this compound enhances glutamate-mediated signaling through mGlu1 receptors, which may contribute to its potential therapeutic effects in cognitive enhancement and antipsychotic-like activity .

Research Findings

Several studies have investigated the biological effects of this compound, particularly its impact on behavior in animal models relevant to schizophrenia.

Behavioral Studies:

- Cognition Enhancement : In rodent models, this compound has been shown to improve performance in tasks assessing cognitive functions, such as the Morris water maze and novel object recognition tests. These enhancements suggest a role for mGlu1 modulation in cognitive processes .

- Antipsychotic-Like Effects : The compound has demonstrated efficacy in reducing hyperlocomotion induced by NMDA receptor antagonists, a common model for studying antipsychotic effects. This suggests that this compound may mitigate symptoms associated with psychosis .

Comparative Data Table

| Compound | Target Receptor | EC50 (nM) | Effects on Behavior |

|---|---|---|---|

| This compound | mGlu1 | 390 | Enhances cognition; reduces hyperlocomotion |

| VU0409551 | mGlu5 | 100 | Antipsychotic-like; cognition-enhancing |

| FTIDC | mGlu2 | N/A | Ameliorates methamphetamine-induced deficits |

Case Studies

Case studies exploring the therapeutic potential of this compound have highlighted its role in modulating synaptic plasticity and cognitive functions.

Case Study Insights:

- Synaptic Plasticity : Research indicates that this compound can enhance long-term potentiation (LTP) at synapses, which is critical for learning and memory processes. This effect is particularly relevant in models of cognitive deficits associated with schizophrenia .

- Rescue of Cognitive Deficits : In serine racemase knockout mice, which model aspects of schizophrenia-related cognitive impairment, administration of this compound restored deficits in contextual fear conditioning and synaptic plasticity .

Propiedades

IUPAC Name |

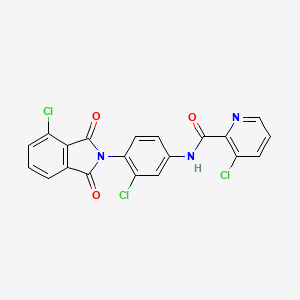

3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl3N3O3/c21-12-4-1-3-11-16(12)20(29)26(19(11)28)15-7-6-10(9-14(15)23)25-18(27)17-13(22)5-2-8-24-17/h1-9H,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQXPBKPTGWZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=C(C=C(C=C3)NC(=O)C4=C(C=CC=N4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Cl3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.